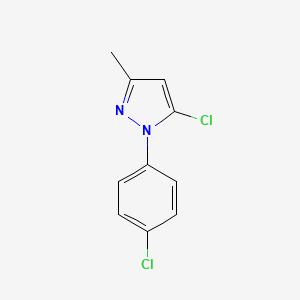
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-imidazol-5-yl)oxan-4-ol, also known as MIOX, is a small molecule that has been studied for its potential in numerous scientific research applications. MIOX is a stable, water-soluble compound that can be used in a variety of lab experiments and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has been studied for its potential in a variety of scientific research applications. It has been investigated as a potential inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of certain drugs. 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has also been studied for its potential to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. Additionally, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has been studied for its potential to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol is not fully understood, but it is believed to involve a combination of direct and indirect effects. Directly, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol may bind to the active site of the enzyme, preventing the enzyme from carrying out its normal function. Indirectly, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol may also interact with other molecules in the cell, such as cofactors or substrates, which can affect the enzyme’s activity.
Biochemical and Physiological Effects
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol is able to inhibit the enzyme cytochrome P450 2D6, as well as the enzymes dihydrofolate reductase and xanthine oxidase. In vivo studies have shown that 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol is able to reduce the levels of the neurotransmitter dopamine in the brain, as well as reduce the levels of certain inflammatory cytokines. Additionally, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has been found to have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol has several advantages for use in lab experiments. It is a stable, water-soluble compound that is relatively easy to synthesize. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol also has several limitations. Its mechanism of action is not fully understood, and it is not clear what concentrations of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol are necessary to achieve a desired effect. Additionally, the effects of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol on humans and other animals are not well understood, making it difficult to use in certain experiments.
Direcciones Futuras
Potential future directions for research include further investigation into the mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol, as well as further study of the effects of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol on humans and other animals. Additionally, further study of the potential applications of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol in drug metabolism and cancer therapy could be beneficial. Finally, further study of the potential of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol as an antioxidant and anti-inflammatory agent could be beneficial.
Métodos De Síntesis
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol can be synthesized through a two-step process. First, a reaction between 1-methyl-1H-imidazole and 4-chlorobutanol is used to form 2-(4-chlorobutanoyl)-1-methyl-1H-imidazole. This compound is then reacted with hydroxylamine hydrochloride to form 2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol.
Propiedades
IUPAC Name |
2-(3-methylimidazol-4-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-6-10-5-8(11)9-4-7(12)2-3-13-9/h5-7,9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALXTSYQNAVAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC(CCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-imidazol-5-yl)oxan-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














